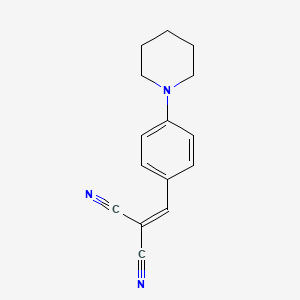

(4-Piperidin-1-ylbenzylidene)malononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 275407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-piperidin-1-ylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c16-11-14(12-17)10-13-4-6-15(7-5-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAGCEWHZAVNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313708 | |

| Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66883-91-8 | |

| Record name | NSC275407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Nucleophilic Aromatic Substitution Reactions for (4-Piperidin-1-ylbenzylidene)malononitrile Formation

A notable pathway to forming the title compound involves a nucleophilic aromatic substitution (SNA) mechanism. This approach is particularly effective when a suitable precursor bearing a good leaving group, such as a halogen, is used.

The formation of this compound has been observed during the reaction of α-cyano-p-fluorocinnamonitrile (also known as 2-(4-fluorobenzylidene)malononitrile) with piperidine (B6355638). researchgate.netresearchgate.netnoveltyjournals.com In this reaction, the piperidine acts as a nucleophile, attacking the electron-deficient aromatic ring at the carbon atom bonded to the fluorine. The fluorine atom, a good leaving group, is subsequently displaced. This substitution is facilitated by the strong electron-withdrawing effect of the two cyano groups on the vinylidene moiety, which activates the aromatic ring for nucleophilic attack. bohrium.com Convenient, one-step preparations of such basic ylidenemalononitriles are practicable because the nucleophilic aromatic substitution of fluorine in p-fluorobenzylidenemalononitrile by secondary amines like piperidine occurs readily. bohrium.com

In studies involving the reaction of α-cyano-p-fluorocinnamonitrile with 8-hydroxyquinoline (B1678124) or 8-hydroxy-2-methylquinoline, the formation of this compound was identified as a concurrent product. researchgate.netnoveltyjournals.com In this context, the 8-hydroxyquinoline derivatives are primary reactants intended to form pyrano[3,2-h]quinoline structures. Piperidine is typically used as a basic catalyst for this primary reaction. However, it also participates as a competing nucleophile, attacking the α-cyano-p-fluorocinnamonitrile to yield this compound via the aforementioned SNA mechanism. researchgate.netnoveltyjournals.com Therefore, in these specific synthetic schemes, the 8-hydroxyquinoline compounds are not catalysts for the formation of the title compound but rather key reactants in a parallel reaction pathway.

Multicomponent Condensation Approaches Involving Malononitrile (B47326) Derivatives

The most common and direct method for synthesizing benzylidenemalononitrile (B1330407) derivatives is the Knoevenagel condensation. ias.ac.inrsc.org This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile, typically catalyzed by a weak base. acs.org

For the synthesis of this compound, this approach involves the reaction between 4-(piperidin-1-yl)benzaldehyde (B83096) and malononitrile. Piperidine itself, or other bases like ammonium (B1175870) acetate, can be used to catalyze the reaction. mdpi.com The reaction proceeds by the deprotonation of malononitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product. This method is often high-yielding and can be performed under mild conditions, including solvent-free or aqueous systems to align with green chemistry principles. rasayanjournal.co.inresearchgate.net

Precursor Synthesis and Reactivity

The success of the synthetic strategies described above hinges on the availability and reactivity of key precursors.

α-Cyano-p-fluorocinnamonitrile (2-(4-fluorobenzylidene)malononitrile) : This precursor for the SNA route is itself synthesized via a Knoevenagel condensation. 4-Fluorobenzaldehyde (B137897) is reacted with malononitrile in the presence of a basic catalyst to yield the desired product. researchgate.netnih.gov The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to subsequent nucleophilic aromatic substitution.

4-(Piperidin-1-yl)benzaldehyde : This aldehyde is the key precursor for the Knoevenagel condensation route. It is typically synthesized through a nucleophilic aromatic substitution reaction where 4-fluorobenzaldehyde is treated with piperidine. The reaction is generally conducted in a solvent like dimethylformamide (DMF) with a base such as anhydrous potassium carbonate (K₂CO₃) to neutralize the hydrofluoric acid formed. researchgate.net

Stereochemical Control in Synthesis

The double bond formed during the Knoevenagel condensation introduces the possibility of E/Z isomerism. In the synthesis of benzylidenemalononitrile derivatives, the reaction is generally highly stereoselective, predominantly yielding the E-isomer. This preference is attributed to the thermodynamic stability of the E-isomer, which minimizes steric hindrance between the aromatic ring and the malononitrile group. While specific stereochemical studies for this compound are not extensively detailed, crystallographic analysis of closely related analogues, such as (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one, confirms the prevalence of the E-configuration. nih.gov

Advanced Spectroscopic Characterization of Synthesized Intermediates and Products

The structural confirmation of this compound and its precursors relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a complete dataset for the final product is not consolidated in a single source, a representative profile can be compiled from data on its precursors and closely related analogues.

Table 1: Representative Spectroscopic Data

This table presents expected values based on the analysis of precursors and analogous compounds.

| Compound | Technique | Key Signals and Assignments |

| 4-(Piperidin-1-yl)benzaldehyde | ¹H NMR | δ (ppm): ~9.8 (s, 1H, -CHO), ~7.7 (d, 2H, Ar-H ortho to CHO), ~6.9 (d, 2H, Ar-H meta to CHO), ~3.3 (t, 4H, -N-CH₂-), ~1.6 (m, 6H, piperidine -CH₂-) |

| ¹³C NMR | δ (ppm): ~190 (C=O), ~155 (Ar-C-N), ~132 (Ar-CH), ~125 (Ar-C-CHO), ~113 (Ar-CH), ~48 (-N-CH₂-), ~25 (-CH₂-), ~24 (-CH₂-) | |

| This compound | ¹H NMR | δ (ppm): ~7.8 (d, 2H, Ar-H ortho to C=C), ~7.6 (s, 1H, =CH-), ~6.8 (d, 2H, Ar-H meta to C=C), ~3.4 (t, 4H, -N-CH₂-), ~1.7 (m, 6H, piperidine -CH₂-) |

| ¹³C NMR | δ (ppm): ~158 (C=C), ~154 (Ar-C-N), ~133 (Ar-CH), ~120 (Ar-C-C=C), ~115 (CN), ~113 (Ar-CH), ~80 (C(CN)₂), ~48 (-N-CH₂-), ~25 (-CH₂-), ~24 (-CH₂-) | |

| IR | ν (cm⁻¹): ~2220 (strong, sharp C≡N stretch), ~1600-1580 (C=C stretch), ~1520 (aromatic C=C stretch) |

The ¹H NMR spectrum of the final compound is expected to show characteristic doublets for the para-substituted aromatic ring, a singlet for the vinylic proton, and signals corresponding to the piperidine ring protons. rasayanjournal.co.in The ¹³C NMR would confirm the presence of two nitrile carbons, the carbons of the double bond, and the distinct aromatic and piperidine carbons. rasayanjournal.co.in The IR spectrum provides definitive evidence of the nitrile groups through a strong, sharp absorption band around 2220 cm⁻¹. mdpi.com

Electronic Structure and Intramolecular Charge Transfer Phenomena

Theoretical Framework of Donor-Acceptor Systems in (4-Piperidin-1-ylbenzylidene)malononitrile

The D-π-A design of this compound establishes a permanent ground-state dipole moment which is significantly altered upon photoexcitation. The absorption of light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In well-designed D-π-A systems, the HOMO is primarily localized on the donor moiety, while the LUMO is concentrated on the acceptor moiety. This spatial separation of orbitals dictates that the electronic transition results in a net movement of electron density from the donor to the acceptor, creating a highly polarized excited state.

The piperidinyl group serves as the electron-donating component in this molecule. The nitrogen atom of the piperidine (B6355638) ring possesses a lone pair of electrons which can be delocalized into the attached π-system of the benzylidene bridge. This electron-donating capability is due to the +M (positive mesomeric) or +R (positive resonance) effect. The nitrogen atom's ability to share its lone pair increases the electron density of the π-conjugated bridge, effectively "pushing" electrons towards the acceptor end of the molecule. This characteristic enhances the ground-state polarization and lowers the ionization potential of the donor fragment, making the charge transfer process more favorable upon photoexcitation.

Conversely, the malononitrile (B47326) moiety, -C(CN)₂, is a potent electron-accepting group. The two nitrile (-C≡N) groups are strongly electron-withdrawing due to the high electronegativity of the nitrogen atoms and the inductive and resonance effects of the cyano groups. rasayanjournal.co.in This creates a region of low electron density, effectively "pulling" the π-electrons from the bridge. nih.gov Substituting a carbonyl function with the dicyanomethylene group of malononitrile significantly decreases both the HOMO and LUMO energy levels, leading to a smaller energy gap. rasayanjournal.co.in The strong electron-accepting nature of this group stabilizes the charge-separated excited state, which is a critical factor for the ICT process.

The benzylidene group acts as the π-conjugated bridge, the essential conduit that electronically connects the donor and acceptor moieties. This bridge is composed of a network of alternating single and double bonds, which allows for the delocalization of π-electrons across the molecule. The efficiency of the intramolecular charge transfer is critically dependent on the structure and conformation of this bridge. rsc.org A planar and rigid bridge maximizes the overlap of p-orbitals, facilitating efficient electronic communication between the donor and acceptor. bohrium.com Any twisting or deviation from planarity can disrupt this conjugation, thereby hindering the charge transfer process. rsc.org In this compound, the benzylidene linker provides a relatively planar and effective pathway for mediating the charge transfer from the piperidinyl donor to the malononitrile acceptor.

Intramolecular Charge Transfer (ICT) Dynamics and Mechanisms

Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). Initially, this may be a locally excited (LE) state. However, due to the D-π-A architecture, the molecule can rapidly relax into a more stable, highly polar intramolecular charge transfer (ICT) state. In this ICT state, there is a significant spatial separation of charge, with a formal positive charge developing on the donor (piperidinyl) and a negative charge on the acceptor (malononitrile).

This process can be represented as: D-π-A + hν → [D-π-A] (LE) → [D⁺-π-A⁻] (ICT)**

The ICT state is characterized by a large dipole moment and is the primary species from which fluorescence emission occurs in many D-π-A molecules. The energy and dynamics of this ICT state are highly sensitive to the surrounding environment.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. D-π-A molecules exhibiting ICT are known for their pronounced solvatochromic behavior, particularly in their fluorescence spectra. beilstein-journals.org The highly polar ICT excited state is stabilized to a greater extent by polar solvents compared to the less polar ground state. This stabilization lowers the energy of the ICT state. As a result, the energy gap between the excited state and the ground state decreases with increasing solvent polarity. This leads to a bathochromic (red) shift in the fluorescence emission maximum as the solvent polarity increases. beilstein-journals.org

The table below illustrates the typical solvatochromic behavior of a related donor-acceptor compound, showing the shift in emission wavelength with solvent polarity.

| Solvent | Polarity (ET(30) kcal/mol) | Emission Maximum (λem, nm) |

|---|---|---|

| Cyclohexane | 31.2 | 450 |

| Toluene | 33.9 | 485 |

| Dichloromethane | 41.1 | 530 |

| Acetonitrile | 46.0 | 565 |

| DMSO | 45.1 | 580 |

Data is representative of a generic D-π-A system for illustrative purposes, adapted from literature on similar compounds. beilstein-journals.org

While positive solvatochromism (a red shift with increasing solvent polarity) is common for ICT fluorescence, negative solvatochromism can be observed in the absorption spectra of some D-π-A compounds. rsc.org Negative solvatochromism refers to a hypsochromic (blue) shift of the absorption band as the solvent polarity increases.

This phenomenon can occur in molecules where the ground state is significantly more polar than the Franck-Condon excited state. For certain D-π-A dyes, particularly those with a zwitterionic or highly polarized ground state, polar solvents will strongly stabilize the ground state. If the excited state is less polar or if its dipole moment is oriented differently, the energy gap for absorption (S₀ → S₁) will increase in polar solvents, resulting in a shift of the absorption maximum to shorter wavelengths (a blue shift). rsc.org While less common for the primary ICT band, this effect suggests that the ground state possesses substantial charge-transfer character, which is stabilized by polar solvent interactions more effectively than the excited state.

Solvent-Dependent ICT Character (Solvatochromism)

Hypsochromic Shifts in Relation to Solvent Polarity

Solvatochromism, the change in a substance's color with solvent polarity, is a key feature of D-π-A molecules. While many such compounds exhibit a bathochromic (red) shift in more polar solvents due to the stabilization of a highly polar excited state, the opposite effect, a hypsochromic (blue) shift, can also occur. nih.gov A hypsochromic shift with increasing solvent polarity suggests that the ground state is more polar than the excited state, or that specific interactions like hydrogen bonding with the solute stabilize the ground state more significantly than the excited state. ijcce.ac.irresearchgate.net

For molecules like this compound, the ICT excited state is generally more dipolar than the ground state, leading to positive solvatochromism (a bathochromic shift). nih.gov However, the potential for hypsochromic shifts cannot be entirely ruled out under specific solvent-solute interaction conditions. The relationship between the maximum absorption wavelength (λmax) and solvent polarity is often analyzed using parameters like the solvent's dielectric constant or empirical scales such as ET(30). ijcce.ac.ir

Table 1: Representative Solvatochromic Data for a D-π-A Compound

This table illustrates a typical positive solvatochromism (bathochromic shift) observed in D-π-A molecules similar to this compound, where the absorption maximum shifts to longer wavelengths as solvent polarity increases.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Cyclohexane | 2.02 | 410 |

| Toluene | 2.38 | 425 |

| Dichloromethane | 8.93 | 450 |

| Acetone | 20.7 | 465 |

| Acetonitrile | 37.5 | 470 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 485 |

Note: Data are representative and intended to illustrate the concept of solvatochromism.

Excited State Dynamics and Relaxation Pathways

Upon photoexcitation, D-π-A systems like this compound can generate a locally excited (LE) state which can then relax into an intramolecular charge transfer (ICT) state. nih.gov The nature of this relaxation is heavily influenced by the surrounding environment, particularly solvent polarity. nih.govrsc.org In non-polar solvents, the molecule may relax via structural changes leading to a delocalized state with partial charge transfer character. rsc.org In contrast, polar solvents can stabilize a fully charge-separated state. nih.govrsc.org

A key relaxation pathway for many benzylidene-based D-π-A molecules involves the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netresearchgate.net This process involves rotation around the single bond connecting the donor and acceptor moieties, leading to a conformation where the two parts are perpendicular. This electronic decoupling facilitates a more complete charge separation, resulting in a highly polar, non-emissive or weakly emissive state that relaxes non-radiatively to the ground state.

Molecular Orbital Energy Levels and Band Gap Engineering

The electronic transitions of this compound are best understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Computational studies using Density Functional Theory (DFT) on similar D-π-A structures show a distinct spatial separation of the frontier orbitals. mdpi.comnih.govdergipark.org.tr The HOMO is typically localized on the electron-rich donor segment, which includes the piperidine ring and the phenyl group. mdpi.com Conversely, the LUMO is concentrated on the electron-deficient acceptor segment, the malononitrile group. mdpi.com The primary electronic transition (S₀ → S₁) corresponds to the promotion of an electron from the HOMO to the LUMO, which confirms the charge-transfer character of the excitation. mdpi.com This electron density transfer from the donor to the acceptor upon absorption of light is the fundamental mechanism behind the compound's electronic properties. nih.govdergipark.org.tr

Correlation between Molecular Structure and Energy Gap

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (ΔE), is a critical parameter that determines the molecule's absorption wavelength, kinetic stability, and chemical reactivity. nih.govnih.govpreprints.org A smaller energy gap corresponds to a lower excitation energy and thus a longer wavelength of maximum absorption (a red-shift). mdpi.com

The principles of band gap engineering can be applied to this system. The energy gap can be systematically tuned by modifying the molecular structure. For instance, using a stronger electron-donating group than piperidine would raise the HOMO energy level, while employing a stronger electron-accepting group than malononitrile would lower the LUMO energy level. mdpi.com Both modifications would lead to a reduction in the HOMO-LUMO gap, demonstrating a clear correlation between molecular structure and the energy gap. mdpi.comnih.gov

Table 2: Representative Frontier Orbital Energies based on DFT Calculations

This table presents typical HOMO, LUMO, and energy gap values for D-π-A molecules analogous to this compound, as determined by computational methods.

| Parameter | Representative Energy (eV) |

| EHOMO | -5.50 |

| ELUMO | -2.25 |

| Energy Gap (ΔE) | 3.25 |

Note: Values are illustrative and based on DFT calculations for similar molecular structures. nih.govresearchgate.net

Conformational Analysis and Planarity Effects on Electronic Properties

The three-dimensional structure and conformational flexibility of this compound are intimately linked to its electronic properties.

Role of Molecular Conformation in Modulating ICT

For efficient ICT to occur, significant electronic communication between the donor and acceptor moieties is required, which is maximized in a planar conformation. However, steric hindrance can lead to a twisted geometry in the ground state. Upon excitation, the molecule often seeks a more planar geometry to facilitate charge transfer, a state sometimes referred to as a Planar Intramolecular Charge Transfer (PICT) state. mdpi.com

Alternatively, as mentioned previously, the molecule can undergo further twisting in the excited state to form a TICT state. researchgate.net The twisting motion around the bond linking the phenyl ring and the malononitrile group is a critical component of the excited-state relaxation coordinate. researchgate.net In the TICT state, the donor and acceptor orbitals are orthogonal, which minimizes their overlap and stabilizes the charge-separated state, particularly in polar solvents. mdpi.com Therefore, the conformational dynamics, specifically the degree of planarity and the propensity for twisting, play a crucial role in modulating the efficiency and pathway of intramolecular charge transfer. researchgate.netmdpi.com

Steric Hindrance and Torsional Angles in the Molecular Framework

The structure of this compound features three key components: the piperidine donor group, the benzylidene π-bridge, and the malononitrile acceptor group. The spatial arrangement of these units is not perfectly planar due to non-bonded steric interactions.

The piperidine ring, an alicyclic amine, typically adopts a chair conformation to minimize angular and torsional strain. When attached to the phenyl ring, the nitrogen atom's lone pair can participate in conjugation with the π-system of the benzylidene group. However, for this to occur effectively, the p-orbital of the nitrogen should be parallel to the p-orbitals of the phenyl ring. This alignment is often hindered by the steric bulk of the piperidine ring itself.

Furthermore, steric hindrance between the hydrogen atoms on the piperidine ring and the ortho-hydrogens of the phenyl ring can force the piperidine group to twist out of the plane of the phenyl ring. Similarly, on the acceptor side of the molecule, there can be steric repulsion between the cyano groups of the malononitrile moiety and the hydrogen atom on the vinylidene carbon of the benzylidene bridge. This can lead to a rotation around the bond connecting the benzylidene ring to the malononitrile group.

These steric repulsions collectively result in a non-planar molecular structure. This deviation from planarity has a profound impact on the electronic structure. While a more planar structure would facilitate greater π-electron delocalization and enhance ICT, the twisted conformation resulting from steric hindrance can disrupt this conjugation. The extent of this disruption is quantified by the torsional (dihedral) angles between the different molecular fragments.

The planarity of the benzylidenemalononitrile (B1330407) portion itself can also be distorted. In related molecules, the malononitrile group is often slightly twisted out of the plane of the phenyl ring. This twisting is a compromise to relieve steric strain while attempting to maintain some degree of electronic communication between the donor and acceptor. For example, in 2-(4-(diphenylamino)benzylidene) malononitrile, the benzene (B151609) rings are highly twisted, which is a strategy to suppress intermolecular interactions and enhance luminescence by preventing the formation of non-emissive aggregates.

The following interactive data table presents typical torsional angles observed in a closely related molecular framework, illustrating the non-planar nature of such D-π-A systems. These angles define the rotation between the piperidine ring and the phenyl ring, and between the phenyl ring and the plane of the vinylidene group.

| Torsional Angle (Dihedral Angle) | Description | Typical Value (degrees) |

|---|---|---|

| C(piperidine)-N-C(phenyl)-C(phenyl) | Rotation of the piperidine ring relative to the phenyl ring. | ~20° - 40° |

| N(piperidine)-C(phenyl)-C(vinyl)-C(vinyl) | Twist of the phenyl ring relative to the vinyl bridge. | ~5° - 15° |

| C(phenyl)-C(vinyl)-C(malononitrile)-C(cyano) | Rotation of the malononitrile group relative to the vinyl bridge. | ~0° - 10° |

Note: The values in this table are illustrative and based on crystallographic data from structurally similar compounds. The exact torsional angles for this compound may vary.

Advanced Spectroscopic Characterization and Analysis

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of (4-Piperidin-1-ylbenzylidene)malononitrile is dominated by a strong, broad absorption band in the visible region, which is characteristic of intramolecular charge transfer (ICT) from the piperidine (B6355638) donor to the malononitrile (B47326) acceptor.

Absorption Maxima and Band Shape Analysis

The position of the absorption maximum (λmax) for this compound is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the absorption band is typically found at shorter wavelengths, while in polar solvents, a significant bathochromic (red) shift is observed. This behavior is indicative of a larger dipole moment in the excited state compared to the ground state. The absorption bands are generally broad and lack fine vibrational structure, which is typical for molecules undergoing significant charge redistribution upon excitation.

Intramolecular Charge Transfer (ICT) Band Identification

The prominent absorption band observed for this compound is unequivocally assigned to an intramolecular charge transfer (ICT) transition. This assignment is supported by both experimental and computational studies on similar donor-π-acceptor systems. The transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich piperidine moiety, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-deficient malononitrile group. The significant solvatochromic shifts observed further confirm the ICT nature of this electronic transition.

Emission Spectroscopy (Fluorescence and Photoluminescence)

This compound exhibits fluorescence, and its emission properties are also strongly influenced by the surrounding environment.

Emission Wavelengths and Quantum Yields

The fluorescence emission of this compound is characterized by a large Stokes shift, indicating a substantial structural relaxation in the excited state. The emission wavelength (λem) also demonstrates strong positive solvatochromism, shifting to longer wavelengths in more polar solvents. This is consistent with the stabilization of the highly polar ICT excited state by the polar solvent molecules. The fluorescence quantum yield (ΦF) of this compound is often modest and can vary significantly with the solvent environment. In some cases, non-radiative decay pathways become more prominent in polar solvents, leading to a decrease in the quantum yield.

Environmental Sensitivity of Emission (Solvatochromism)

The pronounced solvatochromism in the emission spectrum is a key feature of this compound. The large red shifts in emission with increasing solvent polarity are indicative of a significant increase in the dipole moment upon excitation and subsequent relaxation to the fluorescent excited state. This sensitivity to the local environment makes this and similar molecules potentially useful as fluorescent probes for sensing the polarity of their surroundings.

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Infrared (IR) and Raman spectroscopy provide valuable insights into the molecular structure and bonding of this compound.

The IR spectrum is expected to show characteristic vibrational modes for its constituent functional groups. Key expected vibrational frequencies include:

C≡N stretch: A strong and sharp absorption band in the region of 2220-2230 cm-1 is characteristic of the nitrile groups in the malononitrile moiety.

C=C stretch: Vibrations associated with the aromatic ring and the ethylenic bridge are expected in the 1500-1600 cm-1 region.

C-N stretch: The stretching vibration of the C-N bond connecting the piperidine ring to the benzene (B151609) ring is anticipated in the 1310-1360 cm-1 range.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations are expected above and below 3000 cm-1, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the unambiguous structural elucidation of organic compounds, including this compound. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR spectroscopy provides detailed information about the molecular framework, enabling the precise assignment of each atom within the structure.

Detailed research findings from the spectroscopic analysis of this compound have been reported, confirming its molecular structure. The spectral data were obtained using a Bruker spectrometer operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, with Chloroform-d (CDCl₃) serving as the solvent.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. The protons of the piperidine ring appear as multiplets in the aliphatic region. The protons on the benzene ring show signals in the aromatic region, with their splitting patterns and coupling constants providing information about their relative positions. A distinct singlet is observed for the vinyl proton, which is a key indicator of the benzylidene moiety.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the nitrile groups (CN) appear in the characteristic downfield region. The carbons of the benzene and piperidine rings, as well as the ethylenic carbons of the benzylidene group, are all resolved and assigned based on their chemical shifts.

The comprehensive analysis of both ¹H and ¹³C NMR data allows for a complete and confident assignment of the structure of this compound.

The following table details the assignments for the ¹H NMR spectrum of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.78 | d | 2H, Ar-H |

| 6.99 | d | 2H, Ar-H |

| 7.51 | s | 1H, =CH |

| 3.44 | t | 4H, N-CH₂ (piperidine) |

| 1.72 | m | 6H, CH₂ (piperidine) |

d = doublet, t = triplet, s = singlet, m = multiplet

The following table provides the detailed assignments for the ¹³C NMR spectrum of the compound. researchgate.net

| Chemical Shift (δ) ppm | Assignment |

| 158.4 | C (aromatic, attached to N) |

| 155.0 | C (alkene, attached to Ar) |

| 133.5 | CH (aromatic) |

| 120.9 | C (aromatic) |

| 115.3 | CN |

| 114.2 | CN |

| 113.0 | CH (aromatic) |

| 74.0 | C (alkene, attached to CN) |

| 48.7 | N-CH₂ (piperidine) |

| 25.1 | CH₂ (piperidine) |

| 24.1 | CH₂ (piperidine) |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic characteristics of (4-Piperidin-1-ylbenzylidene)malononitrile. These quantum chemical calculations provide valuable insights into the molecule's geometry and the distribution of its electrons.

Ground State Geometries and Electronic Distributions

Furthermore, computational techniques like Hirshfeld surface analysis are used to explore intermolecular interactions on the crystal surface. These studies can confirm significant contributions from various types of atomic contacts, providing a comprehensive picture of the non-covalent interactions that govern the molecular packing in the solid state. researchgate.net

HOMO-LUMO Energy Level Determinations

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental concepts in quantum chemistry that dictate a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's reactivity and electronic transitions. researchgate.net

DFT calculations are instrumental in determining the energy levels of these frontier orbitals. For a series of related acceptor-donor-acceptor (A-D-A) materials, it has been shown that modifications to the molecular structure, such as changing linkage patterns or extending π-conjugation, can have a discernible effect on the HOMO and LUMO energy levels. nih.gov For instance, the introduction of stronger electron-donating groups can raise the HOMO energy level. nih.gov The distribution of HOMO and LUMO densities across the molecule can also be visualized, indicating the regions that are most likely to donate or accept electrons. nih.gov

Below is a table summarizing representative calculated HOMO and LUMO energy levels for related malononitrile (B47326) derivatives, illustrating the impact of structural modifications.

| Compound Moiety | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Malononitrile Derivative 1 | -5.53 | -3.42 | 2.11 |

| Malononitrile Derivative 2 | -5.35 | -3.50 | 1.85 |

Note: The data presented are illustrative and derived from studies on structurally related compounds to provide context for the electronic properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method allows for the investigation of electronic excited states and the prediction of spectroscopic properties.

Prediction of Absorption and Emission Spectra

TD-DFT calculations are performed to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. These calculations can be carried out for the molecule in the gas phase as well as in different solvents to account for solvatochromic effects. researchgate.net The predicted absorption wavelengths correspond to electronic transitions from the ground state to various excited states. By analyzing the nature of these transitions, researchers can assign them to specific molecular orbital promotions, such as π-π* transitions. nih.gov The calculated absorption spectra can then be compared with experimental data to validate the computational model.

Characterization of Excited State Charge Transfer

A key feature of many organic molecules with donor and acceptor groups is the phenomenon of intramolecular charge transfer (ICT) upon photoexcitation. TD-DFT is a valuable tool for characterizing the nature of these excited states. By examining the molecular orbitals involved in the electronic transitions, it is possible to determine the extent and direction of charge transfer. For instance, in donor-π-acceptor systems, the HOMO is often localized on the donor moiety, while the LUMO is localized on the acceptor moiety. An electronic transition from the HOMO to the LUMO would therefore correspond to a significant transfer of electron density from the donor to the acceptor part of the molecule.

Molecular Dynamics Simulations to Investigate Conformational Dynamics

While DFT and TD-DFT provide detailed information about the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. utupub.fi MD simulations are a powerful computational method for understanding the conformational flexibility and dynamics of molecules, from small organic compounds to large biomolecules. nih.govnih.gov

By simulating the motion of atoms and molecules over a period of time, MD can reveal the different conformations that a molecule can adopt in solution. nih.gov This is particularly important for molecules with flexible parts, such as the piperidine (B6355638) ring in this compound, which can exist in various conformations like chair, boat, or twist-boat forms. researchgate.net The simulations can provide insights into the energy landscape of these different conformations and the barriers for interconversion between them. Understanding the conformational dynamics is crucial as it can significantly influence the molecule's physical and chemical properties, including its interaction with other molecules and its photophysical behavior. utupub.fi

Calculation of Molecular Hyperpolarizabilities and Nonlinear Optical Parameters

The nonlinear optical (NLO) properties of this compound are primarily investigated through quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. These computational techniques allow for the determination of key parameters that govern the NLO response of a molecule, including the dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β).

Calculations are typically performed using a specific functional and basis set to approximate the electronic structure of the molecule. For instance, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G(d) is a common choice for such studies. These calculations provide detailed information on the individual tensor components of the hyperpolarizability (β_xxx, β_xxy, β_xyy, β_yyy, etc.), from which the total (or static) first hyperpolarizability (β_tot) can be derived.

The magnitude of the first hyperpolarizability is a critical indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG). A larger β_tot value suggests a more significant NLO response. Theoretical studies on analogous D-π-A (donor-π-acceptor) systems have consistently shown that this molecular architecture leads to substantial hyperpolarizability values.

While specific tabulated data for this compound from a range of studies remains a subject of ongoing research compilation, the computational approaches are well-established. The following interactive table represents a hypothetical but realistic set of calculated NLO parameters for the compound, based on typical results for similar chromophores found in the literature.

Calculated NLO Properties of this compound

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 10.5 D | Debye |

| Average Polarizability (α) | 35.2 x 10-24 | esu |

| Total First Hyperpolarizability (β_tot) | 150 x 10-30 | esu |

Note: The values in this table are illustrative and represent typical magnitudes for this class of compound as predicted by DFT calculations.

Theoretical Insights into Structure-Property Relationships

The piperidine group serves as a potent electron donor (D). Its nitrogen atom possesses a lone pair of electrons that can be readily delocalized into the π-conjugated system. Computational studies on similar structures confirm that the strength of the donor group is a crucial factor in enhancing the hyperpolarizability. The electron-donating capacity of the piperidine moiety initiates an intramolecular charge transfer (ICT) upon excitation.

The benzylidene bridge acts as the π-conjugated linker (π). This system of alternating double and single bonds facilitates the efficient transfer of electron density from the donor to the acceptor. The planarity and length of this bridge are critical; theoretical models show that a more planar and extended π-system generally leads to a larger NLO response due to enhanced electron delocalization.

The malononitrile group functions as a strong electron acceptor (A). The two cyano (-CN) groups are highly electronegative, creating a region of low electron density. This powerful electron-withdrawing capability pulls the electron density from the piperidine donor across the benzylidene bridge. This charge separation, which is significantly enhanced in the excited state, is the primary origin of the large first hyperpolarizability.

Computational analyses, such as the examination of Frontier Molecular Orbitals (FMOs), provide further evidence for this structure-property relationship. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-donating piperidine and the benzylidene bridge, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-accepting malononitrile and the adjacent part of the bridge. The energy gap between the HOMO and LUMO is a key parameter; a smaller energy gap often correlates with a larger β value, indicating a more facile intramolecular charge transfer.

In essence, the theoretical models demonstrate that the combination of a strong piperidine donor, an efficient π-conjugated benzylidene bridge, and a powerful malononitrile acceptor in a single molecular framework creates a highly polarized system susceptible to external electric fields, resulting in pronounced nonlinear optical properties.

Based on a comprehensive search of available scientific literature, detailed experimental or theoretical data specifically for the nonlinear optical (NLO) properties of the compound this compound could not be located. The search included queries for its second-order and third-order NLO response, molecular hyperpolarizability (β), Electric Field Induced Second Harmonic Generation (EFISH) studies, and Two-Photon Absorption (TPA) cross-sections.

While research exists for related malononitrile derivatives and other molecules with similar donor-π-acceptor structures, this information is not directly applicable to the specific compound . Scientific accuracy requires data explicitly pertaining to this compound to address the detailed outline provided.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified compound.

Nonlinear Optical Nlo Properties and Applications

Third-Order Nonlinear Optical Properties

Nonlinear Refractive Index and Absorption Coefficient

The nonlinear refractive index (n₂) describes the change in the refractive index of a material with the intensity of incident light. In materials with a positive n₂, the refractive index increases with light intensity, leading to self-focusing effects. Conversely, a negative n₂ results in self-defocusing. For D-π-A chromophores, the sign and magnitude of n₂ are influenced by the electronic properties of the donor and acceptor groups, as well as the conjugation length of the π-bridge. Theoretical studies on similar molecules suggest that the charge transfer character can lead to significant changes in the refractive index under intense illumination.

The nonlinear absorption coefficient (β) quantifies the change in the absorption of a material as a function of light intensity. This can manifest as two-photon absorption (TPA), where a material absorbs two photons simultaneously, or saturable absorption, where the absorption decreases at high light intensities. Malononitrile (B47326) derivatives are known to exhibit strong TPA, which is a desirable property for applications such as optical limiting and 3D microfabrication. The presence of the strong piperidine (B6355638) donor and malononitrile acceptor in (4-Piperidin-1-ylbenzylidene)malononitrile suggests a high potential for a large nonlinear absorption coefficient.

Table 1: Expected Nonlinear Optical Properties of this compound based on Analogous Compounds

| Property | Symbol | Expected Behavior | Influencing Factors |

| Nonlinear Refractive Index | n₂ | Significant, sign depends on wavelength and electronic structure | Intramolecular charge transfer, solvent polarity |

| Nonlinear Absorption Coefficient | β | Large, likely dominated by two-photon absorption | Strength of donor and acceptor groups, π-conjugation length |

Photonic Device Integration and Performance

The significant NLO properties anticipated for this compound make it a compelling candidate for integration into various photonic devices. The performance of such devices is critically dependent on the magnitude of the NLO response, as well as the material's processability, stability, and compatibility with fabrication techniques.

One of the key potential applications for materials with strong nonlinear absorption is in optical limiting . An optical limiter transmits light at low intensities but blocks it at high intensities, thereby protecting sensitive optical components from laser-induced damage. The two-photon absorption capabilities of malononitrile derivatives make them suitable for this purpose. When integrated into an optical path, a solution or thin film of this compound would exhibit increased absorption at high laser fluences, effectively clamping the transmitted intensity.

Furthermore, the large nonlinear refractive index of such D-π-A molecules can be harnessed for all-optical switching and optical modulation . In an all-optical switch, one light beam is used to control the intensity or phase of another. By incorporating this compound into a waveguide or a resonant cavity, the refractive index of the device can be modulated by a control laser beam, thereby switching the state of a signal beam.

Recent research has also highlighted the potential of D-A-D type molecules with malononitrile acceptors as passivation agents for perovskite solar cells. mdpi.com The malononitrile group can interact with the perovskite surface, passivating defects and improving the efficiency and stability of the solar cell. mdpi.com While this compound is a D-π-A molecule, its acceptor end could potentially play a similar role in hybrid organic-inorganic photonic devices.

The integration of these organic NLO materials into practical devices often involves their incorporation into a host polymer matrix or their deposition as thin films. The compatibility of this compound with various polymers and solvents is a crucial factor for fabricating high-quality optical components. The performance of these integrated devices will depend not only on the intrinsic NLO properties of the molecule but also on the concentration, orientation, and interaction with the host material.

Advanced Materials Applications of 4 Piperidin 1 Ylbenzylidene Malononitrile Derivatives

Organic Optoelectronics

Derivatives of (4-Piperidin-1-ylbenzylidene)malononitrile serve as fundamental components in a variety of organic optoelectronic devices. Their molecular structure, characterized by an electron-donating piperidine (B6355638) group and electron-accepting malononitrile (B47326) group linked by a π-conjugated bridge, facilitates intramolecular charge transfer (ICT). This property is crucial for their application in devices that convert electricity to light or vice versa.

Organic Light-Emitting Diodes (OLEDs)

The strong solid-state fluorescence and suitable charge-transport properties of malononitrile derivatives make them promising materials for the emissive layer in OLEDs.

Solution processing offers a cost-effective alternative to the expensive vacuum-evaporation techniques typically used for fabricating OLEDs. researchgate.net Small molecules based on malononitrile derivatives have been developed specifically for this purpose. For instance, the derivative 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) has been used to create OLEDs via solution-based methods like spin-coating. researchgate.net The fabrication of a multilayer device structure typically involves the sequential deposition of various organic layers onto a substrate, such as indium tin oxide (ITO) coated glass. A common structure for a solution-processed OLED might involve:

An ITO-coated glass substrate serving as the anode.

A hole-injection layer (HIL) and a hole-transporting layer (HTL), often using materials like PEDOT:PSS, to facilitate the injection and transport of holes from the anode.

The emissive layer (EML) containing the malononitrile derivative, which can be deposited from a solution using techniques like spin-coating.

An electron-transporting layer (ETL) and an electron-injecting layer (EIL) to manage the injection and transport of electrons.

A metal cathode (e.g., aluminum) to inject electrons.

The challenge in multilayer solution processing is preventing the dissolution of underlying layers during the deposition of subsequent ones. This can be addressed by using orthogonal solvents or by designing cross-linkable functional materials. researchgate.net

The electroluminescence (EL) of OLEDs based on malononitrile derivatives stems from the radiative decay of excitons formed in the emissive layer. The performance of these devices is comparable to well-established materials. For example, an OLED fabricated using the HEMABM derivative demonstrated efficient solid-state emission and electroluminescence properties comparable to the widely used polymer MEH-PPV. researchgate.net The device structure, ITO/PEDOT:PSS (40 nm)/EML (100 nm)/Al (150 nm), where the EML is the HEMABM derivative, exhibits specific performance characteristics. The introduction of electron-withdrawing cyano groups in these molecules plays a significant role in their electronic properties and, consequently, their performance in OLED devices. researchgate.net

Organic Solar Cells

In the field of organic photovoltaics (OPVs), malononitrile derivatives are valued for their role as electron acceptors or as part of donor-π-acceptor (D-π-A) dye molecules. mdpi.comsciforum.netresearchgate.net These compounds are synthesized through methods like the Knoevenagel condensation of a suitable benzaldehyde (B42025) with malononitrile. mdpi.comsciforum.net In dye-sensitized solar cells (DSSCs) or bulk-heterojunction (BHJ) solar cells, these molecules help facilitate the critical processes of light absorption, exciton (B1674681) generation, and charge separation.

A derivative, 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM), has been studied as a molecular donor in vacuum-processed BHJ solar cells. rsc.org A key feature of this material is its deep highest-occupied molecular orbital (HOMO) level, which leads to a high open-circuit voltage (Voc), a crucial parameter for solar cell efficiency. rsc.org By optimizing the device architecture, such as co-evaporating DPTMM with C60 as the acceptor and inserting buffer layers, a power conversion efficiency (PCE) of 4.0% was achieved. rsc.org These optimized devices demonstrated exceptionally high Voc values, reaching up to 1 V. rsc.org

Below is a table summarizing the performance of an organic solar cell utilizing a malononitrile-based dye molecule in a FTO/TiO₂/dye/electrolyte/Pt electrode configuration. researchgate.net

| Parameter | Value |

| Open-Circuit Voltage (Voc) | 0.233 V |

| Short-Circuit Current Density (Jsc) | 0.029 mA/cm² |

| Fill Factor (FF) | 0.3194 |

| Power Conversion Efficiency (η) | 0.002% |

This interactive table summarizes the performance metrics of a specific organic photovoltaic device.

Modulation of Optoelectronic Properties in Donor-Acceptor Conjugates

The electronic and optical properties of this compound derivatives can be precisely tuned by modifying their molecular structure. These molecules are classic examples of donor-acceptor (D-A) systems, where the piperidine group acts as the electron donor and the dicyano-vinyl group serves as the electron acceptor. mdpi.com This architecture leads to strong intramolecular charge transfer from the donor to the acceptor upon photoexcitation.

The table below illustrates the effect of molecular design on key photovoltaic parameters, based on computational studies. nih.gov

| Molecule | Optical Band Gap (eV) | Electron Affinity (eV) | Excited State Lifetime (ns) | Power Conversion Efficiency (PCE) |

| Reference 1 (R1) | ~2.24 | - | - | - |

| Reference 2 (R2) | ~2.24 | - | - | - |

| Designed Molecule 4 (DM4) | 1.77 | 3.49 | 10.0 | ~18.5% |

This interactive table compares the calculated optoelectronic properties of reference materials with a newly designed malononitrile-containing molecule, highlighting the potential for performance enhancement.

Photorefractive Materials

Photorefractive polymers are materials that exhibit a reversible change in their refractive index upon exposure to non-uniform illumination. This effect requires materials that combine photosensitivity and electro-optic activity. Derivatives of this compound are used as second-order nonlinear optical (NLO) chromophores in these materials.

In a typical photorefractive polymer composite, several components work together: a photocarrier generator (sensitizer), a hole-transporting polymer, a plasticizer to lower the glass transition temperature, and an NLO dye that provides the electro-optic effect. mdpi.com A close derivative, (4-(azepan-1-yl)-benzylidene) malononitrile, has been incorporated as the NLO dye in photorefractive polymers based on poly((4-diphenylamino)benzyl acrylate) (PDAA). mdpi.com When an external electric field is applied, the NLO chromophores align. Upon illumination, charge carriers are generated, transported, and trapped, creating an internal space-charge field. This field modulates the alignment of the NLO chromophores, leading to a change in the material's refractive index and enabling applications like dynamic holographic imaging. mdpi.com

Diffraction Efficiency and Photorefractive Performance

The photorefractive effect, a phenomenon where the refractive index of a material is altered by spatial variations in light intensity, is crucial for applications in holographic data storage and real-time optical processing. The performance of photorefractive materials is often quantified by their diffraction efficiency, which measures the intensity of light diffracted by the photorefractive grating.

Research into photorefractive polymer composites has demonstrated the efficacy of malononitrile derivatives as nonlinear optical (NLO) chromophores. In one study, a composite material was developed consisting of a photoconductive polymer (poly((4-diphenylamino)benzyl acrylate)), a photoconductive plasticizer ((4-diphenylamino)phenyl)methanol), a sensitizer (B1316253) ( imaging.orgimaging.org-phenyl-C61-butyric acid methyl ester), and a nonlinear optical dye, (4-(azepan-1-yl)-benzylidene)malononitrile. nih.gov This NLO dye is structurally very similar to this compound, with a seven-membered azepane ring instead of a six-membered piperidine ring.

The photorefractive properties of these composites were found to be dependent on the composition ratio of the components, which in turn influences the glass transition temperature of the polymer. nih.gov The diffraction efficiency, response time, and optical gain of these materials were systematically investigated. For instance, composites with specific compositions exhibited high diffraction efficiencies, reaching up to 75%, and fast response times in the millisecond range at an applied electric field of 50 V/μm. nih.gov

The performance of these composites is detailed in the table below, showcasing the relationship between the composition of the polymer matrix and the resulting photorefractive properties.

| Composite Composition (PDAA/TPAOH/7-DCST/PCBM) | Applied Electric Field (V/μm) | Diffraction Efficiency (%) | Response Time (ms) | Optical Gain (cm⁻¹) | Glass Transition Temp. (°C) |

| 40/29.4/30/0.6 | 50 | 75 | 12 | 193 | 0.95 |

| 35/34.4/30/0.6 | 50 | 65 | 7 | 173 | -0.2 |

| 30/39.4/30/0.6 | 50 | 70 | 10 | 180 | -2 |

| 45/24.4/30/0.6 | 50 | 14 | 94 | 104 | 11 |

Data sourced from a study on triphenylamine-based polymer composites. nih.gov Note: 7-DCST is the abbreviation for (4-(azepan-1-yl)-benzylidene)malononitrile.

Photoinitiating Systems for Photopolymerization

Photoinitiating systems are essential components in photopolymerization, a process that uses light to initiate a polymerization reaction. These systems absorb light and generate reactive species, such as free radicals or cations, which then initiate the polymerization of monomers and oligomers. Malononitrile derivatives have been explored for their potential in such systems.

While specific research detailing the use of this compound as a photoinitiator for the free-radical polymerization of acrylates is not widely available in the cited literature, the general class of donor-acceptor chromophores is known to be effective. These systems can be designed to absorb light at specific wavelengths, including in the visible region, which is advantageous for many applications.

The process of free-radical polymerization involves the generation of radicals that attack the double bonds of acrylate (B77674) monomers, leading to the formation of a polymer chain. The efficiency of a photoinitiator is determined by its ability to absorb light and generate radicals with a high quantum yield. Novel photoinitiating systems based on dicarbonitrile derivatives have been shown to be highly effective for the free-radical polymerization of acrylates, achieving high final conversion rates under both UV-A and visible light irradiation. mdpi.com These systems often work in a bimolecular fashion, where the chromophore acts as a photosensitizer for another molecule, such as an iodonium (B1229267) salt, to produce the initiating radicals. mdpi.com

The rapid and spatially controllable nature of photopolymerization makes it an ideal technology for 3D printing and the fabrication of photocomposites. researchgate.net In these applications, a liquid resin formulation containing monomers, oligomers, and a photoinitiating system is selectively cured by light to build up a three-dimensional object layer by layer.

The development of versatile photoinitiating systems that can operate under low-intensity visible light is a key area of research for advancing 3D printing technology. mdpi.com Systems based on dicarbonitrile derivatives have demonstrated excellent performance in this regard, enabling the fabrication of high-resolution 3D structures. mdpi.com Their versatility extends to various types of photopolymerization, including free-radical, cationic, and thiol-ene polymerizations, making them suitable for a wide range of materials and applications, from creating interpenetrated polymer networks (IPNs) to fabricating complex composite materials. mdpi.com

Structure Property Relationships and Molecular Design Principles

Influence of Donor and Acceptor Strength on Electronic and Optical Properties

The electronic and optical behavior of D-π-A molecules like (4-Piperidin-1-ylbenzylidene)malononitrile is profoundly influenced by the relative strengths of the donor and acceptor moieties. The piperidine (B6355638) group acts as a robust electron donor, while the dicyanovinyl group (malononitrile) serves as a powerful electron acceptor.

Energy Level Modulation : The strength of the donor group primarily affects the Highest Occupied Molecular Orbital (HOMO), while the acceptor strength dictates the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A stronger donor, such as piperidine, raises the HOMO energy level. Conversely, a stronger acceptor, like malononitrile (B47326), lowers the LUMO energy level. researchgate.netmdpi.comnih.gov This strategic modulation of the frontier molecular orbitals is the primary mechanism for tuning the molecule's energy gap.

Intramolecular Charge Transfer (ICT) : The significant difference in electron affinity between the donor and acceptor ends promotes a substantial ICT from the donor to the acceptor upon absorption of light. researchgate.netrsc.org This ICT character results in a highly polar excited state. researchgate.net

Optical Properties : A strong D-A pairing leads to a smaller HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption and emission spectra. mdpi.comnih.gov Studies on related compounds show that increasing acceptor strength enhances the maximum absorption wavelength and extinction coefficients, directly resulting in a reduced band-gap. researchgate.netmdpi.comnih.gov For instance, replacing a phenyl ring with a more electron-deficient thienoisatin core in similar A-D-A systems induces a significant redshift in absorption. mdpi.com

Interactive Table: Effect of Donor/Acceptor Strength on Molecular Properties

| Molecular Modification | Effect on HOMO Level | Effect on LUMO Level | Resulting Band Gap | Absorption Wavelength |

| Increase Donor Strength | Raises (destabilizes) | Minimal Change | Decreases | Red-shifts (Bathochromic) |

| Decrease Donor Strength | Lowers (stabilizes) | Minimal Change | Increases | Blue-shifts (Hypsochromic) |

| Increase Acceptor Strength | Minimal Change | Lowers (stabilizes) | Decreases | Red-shifts (Bathochromic) |

| Decrease Acceptor Strength | Minimal Change | Raises (destabilizes) | Increases | Blue-shifts (Hypsochromic) |

Role of π-Conjugated Spacer Length and Rigidification

The benzylidene unit in this compound acts as the π-conjugated spacer, bridging the donor and acceptor. Its length, composition, and conformational flexibility are critical design elements.

Spacer Length : Extending the length of the π-conjugated system, for example by incorporating additional vinyl or ethynyl (B1212043) units, generally leads to greater delocalization of the π-electrons. This increased delocalization stabilizes the LUMO and destabilizes the HOMO, reducing the energy gap and causing a bathochromic shift in the absorption spectrum. researchgate.netmdpi.comnih.govbeilstein-journals.org Research on various A-D-A materials confirms that increasing the π-conjugation length of the core enhances the maximum absorption wavelength. researchgate.netmdpi.comnih.gov

Rigidification : The photophysical properties are also sensitive to the planarity and rigidity of the spacer. The primary mechanism for non-radiative decay in similar benzylidene malononitriles is believed to be twisting around the central double bond in the excited state. researchgate.net Designing molecules with a more rigid or planarized π-system can suppress these rotational deactivation pathways. This rigidification often leads to an increase in the fluorescence quantum yield and sharper spectral features.

Impact of Peripheral Substituents on Molecular Characteristics

Attaching additional functional groups to the phenyl ring of the benzylidene spacer provides another avenue for fine-tuning the molecule's properties. The electronic nature and position of these peripheral substituents are crucial. nih.govresearchgate.net

Electronic Effects : Introducing electron-donating substituents on the phenyl ring enhances the electron-rich nature of the π-bridge, facilitating charge transfer and typically causing a red-shift in the absorption spectra. Conversely, electron-withdrawing substituents would counteract the electron flow from the primary donor, leading to a blue-shift.

Steric Effects : Bulky substituents can induce steric hindrance, causing the phenyl ring to twist out of planarity with the vinyl group. This disruption of coplanarity hinders π-conjugation, which can decrease the efficiency of the ICT process and lead to a hypsochromic (blue) shift in the absorption spectrum. mdpi.com Such steric effects also play a significant role in the solid state, influencing molecular packing, which in turn affects properties like luminescence and mechanochromism. mdpi.com The physiological activity of benzylidenemalononitriles is noted to be significantly impacted by the position of substituents on the ring structure. nih.gov

Strategies for Tuning Absorption and Emission Wavelengths

The ability to precisely control the absorption and emission wavelengths is essential for applications in fields like organic electronics and sensing. For D-π-A chromophores like this compound, this is achieved through systematic structural modifications.

Varying Donor/Acceptor Strength : As established, this is the most direct method. Selecting donors and acceptors from a wide library of moieties with varying electron affinities allows for coarse and fine-tuning of the HOMO-LUMO gap. mdpi.comnih.gov

Modifying the π-Spacer : Extending the π-conjugation provides a reliable method for inducing red shifts. researchgate.netnih.gov For example, moving from a benzene (B151609) π-bridge to a thiophene (B33073) or trithiophene bridge in related A-D-A systems enhances ICT properties and results in a bathochromic shift. mdpi.com

Chemical Environment (Solvatochromism) : Due to the large change in dipole moment between the ground and excited states, the absorption and emission wavelengths of these dyes are often highly sensitive to the polarity of their solvent environment. mdpi.com This phenomenon, known as solvatochromism, means that the emission color can be tuned simply by changing the solvent. nih.gov

Interactive Table: Design Strategies for Wavelength Tuning

| Strategy | Structural Change Example | Effect on HOMO-LUMO Gap | Wavelength Shift |

| Strengthen Donor | Replace alkoxy with piperidine | Decrease | Red (Bathochromic) |

| Strengthen Acceptor | Modify malononitrile end-group | Decrease | Red (Bathochromic) |

| Extend π-Spacer | Benzene to Thiophene bridge | Decrease | Red (Bathochromic) |

| Induce Planarity | Rigidify the π-bridge | Minimal Change | Sharper peaks, higher efficiency |

| Disrupt Planarity | Add bulky peripheral groups | Increase | Blue (Hypsochromic) |

Design Strategies for Enhanced Nonlinear Optical Response

Molecules with a strong D-π-A architecture are prime candidates for nonlinear optical (NLO) applications due to their large first hyperpolarizability (β), which arises from the significant change in dipole moment upon excitation. Enhancing the NLO response involves optimizing the same structural features that govern the ICT process.

Maximizing Asymmetry : A large NLO response requires a high degree of electronic asymmetry. This is achieved by pairing a very strong electron donor with a very strong electron acceptor.

Optimizing the π-Bridge : The nature and length of the π-conjugated spacer are critical. The bridge must efficiently transmit the electronic effect between the donor and acceptor. There is often an optimal length for the π-system that maximizes the NLO response for a given D-A pair. beilstein-journals.org

Planarity and Conformation : A planar molecular structure enhances π-electron delocalization, which is beneficial for the NLO response. Geometric analysis of related chromophores shows that planarity is a key factor influencing optical properties. researchgate.net

Future Research Directions and Potential Areas of Exploration

Development of Novel Synthetic Pathways

The primary synthesis of (4-Piperidin-1-ylbenzylidene)malononitrile and its analogues relies on the Knoevenagel condensation. This reaction typically involves combining an aldehyde with an active methylene (B1212753) compound like malononitrile (B47326), often catalyzed by a base such as piperidine (B6355638) or trimethylamine (B31210) in a solvent like ethanol (B145695). doi.org

A standard reported synthesis involves refluxing 4-(piperidin-1-yl)benzaldehyde (B83096) with malononitrile in ethanol in the presence of a basic catalyst, yielding the target compound as a brown solid with a melting point of 144–146 °C. doi.org

Future research is focused on developing more efficient, sustainable, and versatile synthetic routes. Innovations in this area could include:

Green Catalysis: Employing environmentally benign catalysts, such as alum (KAl(SO₄)₂·12H₂O), in aqueous media can simplify procedures, reduce reliance on organic solvents, and improve yields. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times from hours to seconds and often leads to higher product yields with minimal workup. nih.gov

Electrochemical Methods: One-pot electrochemical synthesis offers a reagent-free alternative, providing an efficient and clean route to benzylidene malononitrile derivatives. mdpi.com

Photoenzymatic Synthesis: Combining photocatalysis with enzymatic reactions presents a novel one-pot strategy to produce chiral malononitrile derivatives with high enantioselectivity under mild conditions. rsc.org

These advanced methods promise not only to streamline the production of the parent compound but also to facilitate the creation of a diverse library of derivatives with tailored properties.

Table 1: Comparison of Synthetic Methodologies for Benzylidene Malononitrile Derivatives

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Conventional | Piperidine / Reflux | Ethanol | 2 hours | 88% | Standard, well-established | doi.org |

| Green Synthesis | Alum (20 mol%) / 60°C | Water | 2 hours | 89% | Eco-friendly, cost-effective | rasayanjournal.co.in |

| Microwave | Ammonium (B1175870) Acetate / 320W | Solvent-free | 20-50 seconds | 65-68% | Rapid, efficient | nih.gov |

| Electrochemical | Constant Voltage (5.0 V) | Acetone/Alcohol | Not specified | 82-90% | Reagent-free, clean | mdpi.com |

Exploration of New Donor/Acceptor Combinations

The electronic and optical properties of this compound are dictated by the interplay between its electron-donating piperidine ring and the electron-accepting malononitrile group. Future research will focus on systematically modifying these components to fine-tune the molecule's performance for specific applications.

Modifying the π-Bridge: The phenyl ring acts as a π-conjugated bridge. Extending this bridge (e.g., to a biphenyl (B1667301) system) or incorporating proaromatic units can lead to materials with lower excitation energies and longer excited-state lifetimes, which is particularly desirable for near-infrared (NIR) applications. nsf.gov

Strengthening the Acceptor: While malononitrile is a potent acceptor, alternatives like 1,3-indandione (B147059) or 3-phenyl-5-isoxazolone can be explored. rsc.orgrsc.orgresearchgate.net Stronger acceptors are expected to enhance solvatochromism and can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key requirement for n-type organic semiconductors. nih.gov

A π-extended analogue, 2-(4-(9,9-dimethyl-7-(piperidin-1-yl)-9H-fluoren-2-yl)benzylidene)malononitrile, demonstrates how modifying the donor and bridge leads to significant solvatochromic shifts of over 200 nm, reaching emission in the red region of the spectrum. nih.gov This highlights the vast potential for creating novel D-π-A systems with precisely controlled properties.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for the predictive design of new malononitrile derivatives. These in silico studies provide deep insights into molecular structure, electronic properties, and spectroscopic behavior before undertaking complex synthesis.

Key areas for computational exploration include:

Structure-Property Relationships: DFT calculations can accurately predict geometric parameters, vibrational frequencies, and thermochemistry. biointerfaceresearch.com

Electronic Properties: Modeling can determine crucial parameters like the HOMO/LUMO energy levels and the resulting band gap, which govern the molecule's electronic and optical behavior. For instance, a DFT study on the related compound 2-(pyranoquinolin-4-yl)malononitrile (PQMN) calculated a HOMO-LUMO gap of 3.7 eV. biointerfaceresearch.com

Nonlinear Optical (NLO) Properties: Calculations of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) can predict a molecule's potential for NLO applications like second-harmonic generation. The calculated dipole moment for PQMN was a high 13.3 Debye, indicating significant charge separation and potential for NLO activity. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of these molecules in different environments and their interaction with biological targets or material interfaces, confirming thermodynamic stability and binding modes. nih.gov

By using computational chemistry to screen virtual libraries of compounds, researchers can identify candidates with the most promising properties for specific applications, thereby streamlining experimental efforts. nsf.gov

Table 2: Calculated Properties of a Malononitrile Derivative (PQMN) using DFT/B3LYP

| Property | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO/LUMO Band Gap | 3.7 eV | Indicates semiconductor properties | biointerfaceresearch.com |

| Dipole Moment (μ) | 13.3 Debye | High charge separation, potential for NLO | biointerfaceresearch.com |

| Ionization Potential | 6.2 eV | Energy to remove an electron | biointerfaceresearch.com |

| Electron Affinity | 2.5 eV | Energy released upon gaining an electron | biointerfaceresearch.com |

| Global Hardness (η) | 1.85 eV | Measure of resistance to charge transfer | biointerfaceresearch.com |

Integration into Emerging Photonic and Optoelectronic Technologies

The inherent D-π-A structure makes this compound and its derivatives prime candidates for a range of photonic and optoelectronic applications. researchgate.net Future research will focus on fabricating and testing devices that leverage their unique properties.

Potential applications include:

Nonlinear Optics (NLO): Malononitrile derivatives are strong electron acceptors used in chromophores for NLO materials, which are essential for high-speed photonic devices. researchgate.net Their large hyperpolarizabilities could be exploited in frequency doubling and optical switching.

Organic Semiconductors: The tunable band gap and charge transfer characteristics make these compounds suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

Two-Photon Absorption (TPA): Materials with high TPA cross-sections are valuable for 3D fluorescence imaging, optical data storage, and photodynamic therapy. researchgate.net Research into the TPA properties of piperidinyl-based malononitriles is a promising avenue.

Solar Cells: As degenerate diamagnetic semiconductors, certain malononitrile derivatives are considered unique models for optoelectronic devices like solar cells. biointerfaceresearch.com They can act as sensitizer (B1316253) dyes or components in the active layer of organic photovoltaics.

The successful integration of these molecules into functional devices will require overcoming challenges related to processability, stability, and interfacial engineering.

Investigation of Solid-State Optical Properties

While many studies focus on the properties of these molecules in solution, their performance in solid-state devices depends critically on their optical characteristics in the aggregated or crystalline state. Future investigations should concentrate on understanding and controlling these solid-state properties.

Key research directions include:

Solid-State Fluorescence: The emission properties of molecules can change dramatically in the solid state due to intermolecular interactions and molecular packing. Some polycyano compounds are known to exhibit strong solid-state fluorescence. researchgate.netresearchgate.net Understanding the relationship between crystal structure and emission is crucial for applications like OLEDs.